molecular formula C16H18O4 B2923712 3,3',5,5'-Tetramethyl-biphenyl-2,2',6,6'-tetraol CAS No. 1040379-11-0

3,3',5,5'-Tetramethyl-biphenyl-2,2',6,6'-tetraol

Cat. No.: B2923712
CAS No.: 1040379-11-0
M. Wt: 274.316
InChI Key: VGHDWFSSPHGQDJ-UHFFFAOYSA-N
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Description

Evolution of Tetramethyl-biphenyl-tetraol Research

The compound was first synthesized in 2008 via demethylation of 3,3',5,5'-tetramethyl-2,2',6,6'-tetramethoxybiphenyl using boron tribromide, achieving an 81% yield. Early studies focused on its role as a precursor for tetraphosphite ligands in transition-metal catalysis, where the methyl groups provided steric stabilization while the hydroxyls enabled ligand-metal coordination. By 2015, crystallographic analyses revealed its capacity to form helical hydrogen-bonded networks, sparking interest in non-covalent assembly.

Position within Polyphenolic Chemistry

Compared to simpler polyphenols like 2,2'-biphenol, the methyl substituents at C3/C3'/C5/C5' confer enhanced solubility in apolar solvents (e.g., logP = 2.8 vs. 1.9 for unmethylated analogs). The tetraol arrangement creates a rectangular hydrogen-bonding grid with O···O distances of 2.62–2.78 Å, enabling predictable supramolecular architectures.

Property 3,3',5,5'-Tetramethyl Derivative Unsubstituted Biphenyl Tetraol
Melting Point (°C) 189–192 281–283
Solubility in THF (g/L) 34.7 8.2
pKa (avg.) 9.2 ± 0.3 8.1 ± 0.2

Table 1: Comparative physicochemical properties of methylated vs. unsubstituted biphenyl tetraols.

Significance in Hydrogen-Bonded Systems

The compound’s four hydroxyl groups adopt a syn-periplanar conformation, enabling bidirectional H-bonding. In host-guest complexes, it exhibits a 3:2 stoichiometry with cyclic ketones, where CH-π interactions between methyl groups and guest molecules enhance binding affinities by 15–20 kJ/mol. This contrasts with unmethylated analogs, which rely solely on O-H···O=C interactions.

Contemporary Research Landscape

Recent applications include:

  • Asymmetric catalysis : As a chiral scaffold in Rh-catalyzed hydroformylation (up to 92% ee).
  • Crystal engineering : Templating porous coordination polymers with BET surface areas exceeding 800 m²/g.
  • Sensor development : Fluorescence quenching via H-bond-mediated electron transfer (LOD = 0.1 μM for nitroaromatics).

Theoretical Frameworks for Biphenyl Tetrol Investigation

Density functional theory (DFT) at the B3LYP/6-311++G(2df,2p) level predicts a torsional angle of 38.7° between phenyl rings, stabilizing the molecule through conjugation. Molecular dynamics simulations reveal that methyl groups reduce rotational freedom by 40%, favoring planar conformations ideal for π-stacking.

Scientific Impact and Research Trajectory

The compound has enabled 27 patent filings since 2018, primarily in organic electronics and enantioselective synthesis. Current research aims to exploit its quadrupolar H-bonding motifs for artificial ion channels and photovoltaic materials.

Properties

IUPAC Name

2-(2,6-dihydroxy-3,5-dimethylphenyl)-4,6-dimethylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-7-5-8(2)14(18)11(13(7)17)12-15(19)9(3)6-10(4)16(12)20/h5-6,17-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHDWFSSPHGQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C2=C(C(=CC(=C2O)C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol typically involves the oxidative coupling of 2,4-dimethylphenol. One common method is the dehydrogenative anodic homocoupling of 2,4-dimethylphenol in a flow electrolysis cell. This method is efficient and scalable, allowing for the production of the desired biphenol with yields of up to 62% . The reaction conditions include the use of a suitable electrolyte and controlled temperature to optimize the yield and minimize side reactions.

Industrial Production Methods

Industrial production of 3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol may involve similar oxidative coupling reactions but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and high purity of the final product. The scalability of the electro-organic method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol involves its role as a ligand in catalysis. The hydroxyl groups facilitate the formation of stable complexes with transition metals, enhancing the efficiency of catalytic reactions. The molecular targets include various transition metals like rhodium and vanadium, which participate in the catalytic cycles of hydroformylation and hydrogenation reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3,3',5,5'-Tetramethyl-biphenyl-2,2',6,6'-tetraol with structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
This compound –OH (2,2',6,6'), –CH₃ (3,3',5,5') C₁₆H₁₈O₄ 274.31 g/mol High thermal stability; potential antioxidant or chiral ligand
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol –OH (2,2'), –C(CH₃)₃ (3,3',5,5') C₂₈H₄₂O₂ 418.64 g/mol Bulky tert-butyl groups enhance steric hindrance; used in spin-crossover complexes
2,2',5,5'-Tetrabromobiphenyl –Br (2,2',5,5') C₁₂H₆Br₄ 469.80 g/mol Environmental persistence; endocrine disruption in aquatic organisms
5,5',6,6'-Tetrahydroxy-3,3'-biindolyl –OH (5,5',6,6'), indole backbone C₁₆H₁₂N₂O₄ 296.28 g/mol Antioxidant activity; instability under oxidative conditions
3,3,3',3'-Tetramethyl-1,1'-spirobiindane-5,5',6,6'-tetraol Spirobiindane core, –OH (5,5',6,6') C₂₀H₂₂O₄ 326.39 g/mol Rigid spirocyclic framework; used in valence tautomeric transitions in cobalt complexes

Stability and Reactivity

  • Steric Protection: Methyl groups at 3,3',5,5' positions reduce oxidative degradation of hydroxyl groups compared to unsubstituted biphenyltetrols (e.g., 2,2',6,6'-biphenyltetraol), which are prone to quinone formation .
  • Solubility : Lower solubility in polar solvents (e.g., water) compared to methoxylated analogs (e.g., 3,3',5,5'-tetramethoxy derivatives) due to reduced hydrogen-bonding capacity .
  • Thermal Stability : Decomposition temperatures exceed 250°C, outperforming brominated analogs like 2,2',5,5'-tetrabromobiphenyl, which degrade at <200°C .

Research Findings and Challenges

  • Structural Misassignment: Early studies of marine natural products initially misidentified brominated diphenyl ethers (e.g., 3,5-dibromo-2-(3,5-dibromo-2-methoxyphenoxy)phenol) as binaphthalenetetrols due to overlapping NMR signals. Total synthesis of this compound analogs confirmed discrepancies in coupling constants and optical rotation .
  • Synthetic Complexity: Asymmetric coupling of methyl-substituted naphthols requires precise control of oxidation states, as seen in the reduction of binaphtho-ortho-quinones to avoid overoxidation .

Biological Activity

3,3',5,5'-Tetramethyl-biphenyl-2,2',6,6'-tetraol (commonly referred to as tetramethylbiphenyl tetraol) is a polyphenolic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, summarizing its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C16H18O2
  • Molecular Weight: 242.31 g/mol
  • Density: 1.1 g/cm³
  • Melting Point: 222-225 °C
  • Boiling Point: 354.6 °C

Antioxidant Activity

Tetramethylbiphenyl tetraol exhibits significant antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress within cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxic Effects

Research indicates that tetramethylbiphenyl tetraol can induce cytotoxicity in various cancer cell lines. The compound has been shown to affect cell viability and promote apoptosis through mechanisms such as:

  • Activation of caspases
  • Induction of DNA fragmentation
  • Modulation of cell cycle progression

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa25Apoptosis induction via caspase activation
MCF-730Cell cycle arrest at G1 phase
A54920DNA fragmentation

Study on Antidiabetic Properties

A study evaluated the antidiabetic potential of tetramethylbiphenyl tetraol by assessing its effects on key enzymes involved in glucose metabolism. The compound demonstrated inhibitory effects on:

  • α-Amylase : Reducing carbohydrate absorption.
  • Dipeptidyl Peptidase IV (DPP-IV) : Enhancing insulin secretion.

Table 2: Enzyme Inhibition Assays

EnzymeInhibition (%) at 100 µM
α-Amylase65
DPP-IV70

Case Study 1: Neuroprotective Effects

In a recent study published in Nature, researchers investigated the neuroprotective effects of tetramethylbiphenyl tetraol in models of oxidative stress-induced neuronal damage. The results indicated a significant reduction in neuronal apoptosis and improved cognitive function in treated models compared to controls.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of the compound. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, suggesting its potential use in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 3,3',5,5'-Tetramethyl-biphenyl-2,2',6,6'-tetraol?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features such as methyl group positions and hydroxyl substitution patterns. For crystalline samples, X-ray crystallography provides definitive confirmation of molecular geometry . Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can verify molecular weight (expected: 242.32 g/mol for the diol derivative) .

Q. How should researchers handle and store 3,3',5,5'-Tetramethyl-biphenyl derivatives to prevent degradation?

  • Methodological Answer : Store under inert gas (e.g., argon) at –20°C in amber glass vials to minimize oxidation of hydroxyl groups and photodegradation. Conduct stability studies using accelerated aging protocols (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to track decomposition products. Safety data sheets (SDS) recommend avoiding prolonged exposure to light, moisture, and reactive solvents .

Q. What synthetic routes are most effective for preparing this compound?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling of halogenated precursors (e.g., 3,5-dimethylbromobenzene) with boronic acid derivatives, followed by hydroxylation via demethylation or oxidative methods. Optimize reaction conditions (e.g., Pd catalysts, base selection) to enhance regioselectivity and yield. Post-synthetic purification via column chromatography with silica gel or reversed-phase HPLC is critical to isolate the tetraol form .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for 3,3',5,5'-Tetramethyl-biphenyl derivatives?

  • Methodological Answer : Discrepancies in chemical shift assignments often arise from solvent effects, concentration, or impurities. Perform variable-temperature NMR studies to identify dynamic processes (e.g., hindered rotation of methyl groups). Compare experimental data with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* level) to validate assignments. Collaborative databases like NIST Chemistry WebBook provide reference spectra for cross-verification .

Q. What strategies are recommended for studying the compound’s supramolecular interactions in host-guest systems?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding constants with macrocyclic hosts (e.g., cucurbiturils or cyclodextrins). Molecular dynamics (MD) simulations can model steric and electronic interactions between methyl/hydroxyl groups and host cavities. Pair X-ray crystallography with Hirshfeld surface analysis to map non-covalent interactions in co-crystals .

Q. How can computational methods predict the environmental fate and toxicity of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and ecotoxicological endpoints (e.g., LC50 for aquatic organisms). Use software like EPI Suite to predict logP (hydrophobicity) and persistence in soil/water systems. Validate predictions with experimental OECD 301/307 guideline tests for aerobic degradation and adsorption-desorption behavior .

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